Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro-
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Overview
Description
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- is a diketopyrrolopyrrole (DPP) based compound. This compound is known for its electron-withdrawing properties and is widely used in the synthesis of donor-acceptor polymers, which are essential in organic electronics, such as thin-film transistors and solar cell devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- typically involves the reaction of appropriate pyrrole derivatives with diketopyrrolopyrrole (DPP) units. One common method involves the use of N-alkyl-2,5-di(2-thienyl)pyrrole derivatives with various substituents such as hydrogen, ester, amide, and imide groups on the 3,4-position of the pyrrole unit .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include the use of palladium-catalyzed Stille coupling reactions to form the desired polymers .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly with electron-withdrawing groups, can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different electronic and optical properties .
Scientific Research Applications
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- has numerous scientific research applications, including:
Chemistry: Used in the synthesis of donor-acceptor polymers for organic electronics.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the production of thin-film transistors and solar cell devices
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- involves its electron-withdrawing properties, which allow it to participate in various electronic interactions. The compound can accept hydrogen bonds and other electrostatic interactions, leading to the formation of copolymers with pi-pi stacking. These interactions are crucial for its function in organic electronics .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Similar in structure but with furan substituents instead of phenyl groups.
2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione: Contains thiophene units instead of phenyl groups
Uniqueness
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- is unique due to its specific substituents, which provide distinct electronic properties. The presence of tert-butyl groups on the phenyl rings enhances its solubility and processability, making it particularly useful in industrial applications .
Properties
CAS No. |
84632-59-7 |
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Molecular Formula |
C26H28N2O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1,4-bis(4-tert-butylphenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C26H28N2O2/c1-25(2,3)17-11-7-15(8-12-17)21-19-20(24(30)27-21)22(28-23(19)29)16-9-13-18(14-10-16)26(4,5)6/h7-14,27,30H,1-6H3 |
InChI Key |
LUWZMQBKBJUDAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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